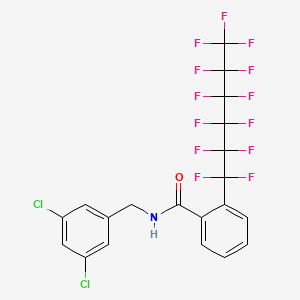

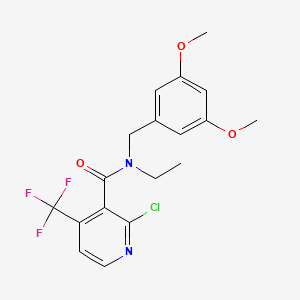

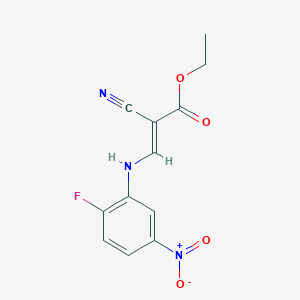

![molecular formula C14H10ClF3N4OS B3042905 N1-[3-(trifluoromethyl)phenyl]-2-[(6-chloro-3-pyridyl)carbonyl]hydrazine-1-carbothioamide CAS No. 680216-93-7](/img/structure/B3042905.png)

N1-[3-(trifluoromethyl)phenyl]-2-[(6-chloro-3-pyridyl)carbonyl]hydrazine-1-carbothioamide

Vue d'ensemble

Description

“N1-[3-(trifluoromethyl)phenyl]-2-[(6-chloro-3-pyridyl)carbonyl]hydrazine-1-carbothioamide” is a chemical compound that has been studied for its potential applications in various fields. It has been identified as a promising inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR), which is a common target for cancer treatment . This compound has also been studied for its antimicrobial properties .

Synthesis Analysis

The synthesis of this compound involves the construction of novel terephthalic and isophthalic derivatives, adapting pharmacophore features of approved anticancer drugs . The design and synthesis of N-(trifluoromethyl)phenyl substituted pyrazole derivatives have also been described, with several of these compounds showing effective growth inhibition of antibiotic-resistant Gram-positive bacteria .Physical And Chemical Properties Analysis

Detailed physical and chemical properties of this compound are not available in the sources. For comprehensive information, specialized databases or resources like ChemicalBook can be consulted.Applications De Recherche Scientifique

- Findings : In silico studies revealed promising inhibitory activity against various cancer-related protein kinases, particularly targeting the inactive conformation of vascular endothelial growth factor receptor (VEGFR) .

- Application : N1-(3-(trifluoromethyl)phenyl) isophthalamide derivatives could find applications in designing novel pesticides due to their unique properties .

Protein Kinase Inhibition for Cancer Treatment

Fluorinated Organic Chemicals in Crop Protection

Antidepressant Drug Development

Molecular Docking Studies

Mécanisme D'action

Target of Action

The primary target of N1-[3-(trifluoromethyl)phenyl]-2-[(6-chloro-3-pyridyl)carbonyl]hydrazine-1-carbothioamide is the Vascular Endothelial Growth Factor Receptor (VEGFR) . This receptor plays a crucial role in angiogenesis, the process of new blood vessel formation, which is often upregulated in cancerous tissues.

Mode of Action

N1-[3-(trifluoromethyl)phenyl]-2-[(6-chloro-3-pyridyl)carbonyl]hydrazine-1-carbothioamide acts as a protein kinase inhibitor . It binds to the inactive conformation of VEGFR, preventing the receptor from activating and triggering angiogenesis .

Biochemical Pathways

By inhibiting VEGFR, this compound disrupts the angiogenesis pathway . This prevents the formation of new blood vessels, which can starve tumors of the nutrients they need to grow and spread.

Result of Action

The inhibition of VEGFR by N1-[3-(trifluoromethyl)phenyl]-2-[(6-chloro-3-pyridyl)carbonyl]hydrazine-1-carbothioamide results in the disruption of angiogenesis . This can lead to the starvation of tumors, limiting their growth and spread.

Action Environment

The action, efficacy, and stability of N1-[3-(trifluoromethyl)phenyl]-2-[(6-chloro-3-pyridyl)carbonyl]hydrazine-1-carbothioamide can be influenced by various environmental factors These could include the presence of other medications, the patient’s overall health status, and specific genetic factors.

Orientations Futures

Propriétés

IUPAC Name |

1-[(6-chloropyridine-3-carbonyl)amino]-3-[3-(trifluoromethyl)phenyl]thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClF3N4OS/c15-11-5-4-8(7-19-11)12(23)21-22-13(24)20-10-3-1-2-9(6-10)14(16,17)18/h1-7H,(H,21,23)(H2,20,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUADEFBKMCJLCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=S)NNC(=O)C2=CN=C(C=C2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClF3N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-[3-(trifluoromethyl)phenyl]-2-[(6-chloro-3-pyridyl)carbonyl]hydrazine-1-carbothioamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

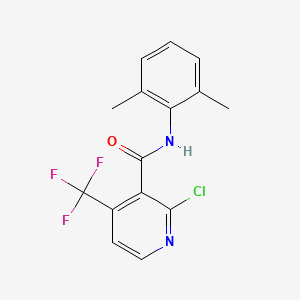

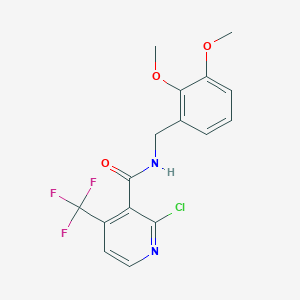

![6-chloro-N-[2-(3-chlorophenyl)-2-oxoethyl]-4-(trifluoromethyl)nicotinamide](/img/structure/B3042833.png)

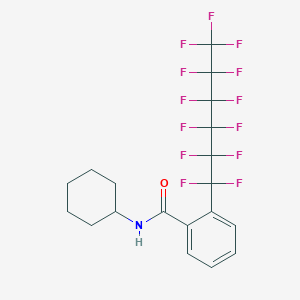

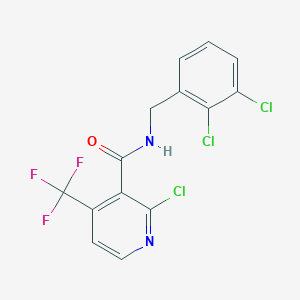

![6-chloro-N'-[6-chloro-4-(trifluoromethyl)pyridine-3-carbonyl]-4-(trifluoromethyl)pyridine-3-carbohydrazide](/img/structure/B3042837.png)

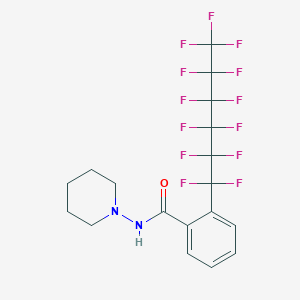

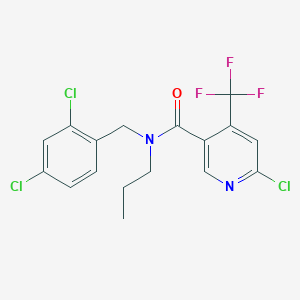

![Ethyl 2-chloro-3,3,3-trifluoro-2-{[3-(trifluoromethyl)benzoyl]amino}propanoate](/img/structure/B3042840.png)

![pentyl N-[1-(diphenylphosphoryl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B3042841.png)

![[5-[(2,6-Dichlorophenyl)methyl]-2-[(2,6-dichlorophenyl)methylsulfanyl]-6-methylpyrimidin-4-yl]oxy-diethoxy-sulfanylidene-lambda5-phosphane](/img/structure/B3042843.png)